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Compound of Interest

4-Amino-2-piperidinone
Compound Name:

trifluoroacetate
CAS No.: 1523618-06-5
Cat. No.: B1525912

Get Quote

Executive Summary

The shift in fragment libraries from "flat" aromatic systems to three-dimensional (3D) scaffolds
has highlighted 4-Amino-2-piperidinone (CAS: 5513-66-6) as a privileged structure.[1][2][3][4]
This scaffold offers distinct advantages:

» spd Character: The piperidinone ring introduces non-planar geometry, improving solubility
and allowing vectors that escape the primary binding plane.

o Defined Growth Vectors: The C4-amino group serves as a primary handle for rapid "SAR by
Catalog" or parallel synthesis (amide coupling/reductive amination).[1][2][4]

» H-Bonding Potential: The lactam motif mimics peptide backbones, serving as a
donor/acceptor pair for key active site residues.[1][4]

However, this fragment is typically supplied as a Trifluoroacetate (TFA) salt to ensure solid-
state stability.[1][3][4] Critical Caution: Direct use of TFA salts in biological assays without
buffering correction is a leading cause of false positives (due to pH-induced protein
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destabilization) and false negatives (due to precipitation).[4] This guide provides a validated
workflow to neutralize and screen this fragment effectively.

Physicochemical Profile & "Rule of Three"
Compliance

Before screening, it is essential to understand the fragment's properties. 4-Amino-2-
piperidinone fits ideal FBDD metrics.[1][2][3][4]

FBDD "Rule of 3"
Property Value Notes
Status

High ligand efficiency
114.15 Da (Free )
MW Pass (< 300) (LE) potential.[1][2][3]
base) 4]

Highly hydrophilic; low

risk of non-specific
cLogP ~-1.3 Pass (< 3) R

hydrophobic binding.

[1112][31[4]

_ Excellent for specific
2 (Amine + Lactam ) )
H-Bond Donors Pass (£ 3) polar interactions.[1]

NH)
[2][3]14]

H-Bond Acceptors 2 (Ketone + Amine) Pass (< 3) -

Low entropic penalty
Rotatable Bonds 0 (Ring constrained) Pass (£ 3) upon binding.[1][2][3]

[4]

Excellent for high-
Solubility >100 mM (DMSO) Pass concentration crystal
soaking.[1][2][3][4]

Protocol: Stock Preparation & TFA Neutralization

Objective: To prepare a 100 mM DMSO stock solution that does not acidify the assay buffer.
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The TFA Challenge

TFAis a strong acid.[4] A 100 mM stock of a mono-TFA salt in DMSO can carry up to 100 mM
equivalent of acid.[1][4] When diluted 1:100 into a low-capacity buffer (e.g., 20 mM HEPES),
the pH can drop significantly, destabilizing the target protein.

Validated Workflow

Materials:
e 4-Amino-2-piperidinone trifluoroacetate (Solid)[1][2][3][4]
e Anhydrous DMSO (99.9%)

» Optional: Solid supported carbonate resin (e.g., MP-Carbonate) or 1M HEPES (pH 7.[1][2][3]
[4]5) for assay buffer.

Step-by-Step Procedure:

o Gravimetric Preparation: Weigh the TFA salt. Note that the MW of the salt is ~228.15 Da
(114.15 + 114.02 for TFA), roughly double the free base.

o Calculation: Mass (mg) = [Conc (M) x Vol (L) x MW _salt].[4]

» Dissolution: Dissolve in anhydrous DMSO to reach a target concentration of 100 mM. Vortex
until clear.

 In-Plate Neutralization (Recommended Method):

o Do not try to free-base the bulk stock if storing for long periods, as the free amine is prone
to oxidation/dimerization.

o Instead, ensure your Assay Buffer has high buffering capacity.[3][4]

o Standard Buffer: 20 mM HEPES.[1][4] Modified Buffer for TFA Salts: Increase HEPES to
50-100 mM or add 50 mM Phosphate (if compatible with metal ions in the assay).[1][4]

» pH Check (Validation Step):
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o Prepare a "dummy" sample: 1 pL of the 100 mM fragment stock + 99 uL of Assay Buffer.
o Measure pH.[2][4] It must remain within £0.1 units of the buffer target.[4]

o Falil State: If pH drops > 0.2 units, use the Resin Method below.

Alternative: Resin Neutralization (For Sensitive Assays)

If the protein is extremely pH-sensitive (e.g., some kinases or PPl domains):[1]

Add ~2 equivalents of MP-Carbonate resin beads to the DMSO stock.[4]

Shake gently for 1 hour at Room Temp.

Centrifuge or filter to remove beads.[4]

Use the supernatant immediately for screening.[4]

Screening Methodologies
A. Surface Plasmon Resonance (SPR)

Rationale: High sensitivity for weak binders (mM range K_D).[4]

Sensor Chip: CM5 or SA (Streptavidin).[4]

Immobilization: Low density (to avoid avidity effects).

Running Buffer: PBS-P+ or HEPES-P+ (Must match the high-buffer capacity protocol above).

Injection:

o Top concentration: 1 mM (or solubility limit).[4]

o Flow rate: 30 pL/min.[1][4]

o Contact time: 30-60s (Fast on/off rates expected).[1][2][4]

e Analysis: Look for "square wave" sensorgrams typical of fragments. Validate stoichiometry
(R_max) to ensure 1:1 binding.
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B. Ligand-Observed NMR (STD / WaterLOGSY)

Rationale: Unambiguous detection of binding driven by the fragment.[4]

Sample: 500 uM Fragment + 5-10 puM Protein.

Control: 500 uM Fragment (No Protein).

Pulse Sequence: Saturation Transfer Difference (STD).

Key Signal: The piperidinone ring protons (C3, C5, C6) will show saturation transfer. The C4-
H (methine) next to the amine is a diagnostic handle.

Artifact Check: Ensure the TFA peak (if not suppressed) does not overlap with protein
signals, though in ligand-observed NMR, this is rarely an issue.

Fragment Evolution: "Grow" Strategy

Once 4-Amino-2-piperidinone is identified as a hit, the 4-amino group acts as the primary
vector for evolution.[1][2][3][4]

Pathway:
» Hit Validation: Confirm binding mode via X-ray crystallography (soak at 20-50 mM).[1][2][4]

o Vector Analysis: Determine if the amino group points towards a solvent channel or a
hydrophobic pocket.[4]

o Parallel Synthesis:
o Amide Coupling: React with a library of 50-100 carboxylic acids.[1][2][4]
o Reductive Amination: React with diverse aldehydes.[1][4]

o Urea/Sulfonamide Formation: React with isocyanates or sulfonyl chlorides.[1][4]

Workflow Visualization
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The following diagram illustrates the critical path from handling the TFA salt to evolving the lead
compound.

Phase 1: Preparation & QC

4-Amino-2-piperidinone
(TFA Salt Solid)

Dissolve

\

100 mM DMSO Stock
(Acidic pH)

1
Dilute 1:100 I‘If pH Drops -> Add Base/Resin

!
1

Buffer Capacity Check
(Target: 100mM HEPES/PBS)

If pH Stable

4

Screen-Ready Solution
pH7.4+0.1

SPR Screening Ligand-Observed NMR
(Fast On/Off) (STD/WaterLOGSY)

Affinity < 5mM /Binder Confirmed

X-Ray Soaking
(High Conc > 20mM)

Structure Solved

Phase 3] Evolution (Grow)

Validated Hit
(Vector Defined)

Amide Library Reductive Amination
(R-COOH coupling) (R-CHO coupling)

SAR Optimization
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Click to download full resolution via product page

Caption: Logical workflow for handling TFA-salt fragments, screening validation, and chemical
evolution.

Case Study: Hepatitis C Virus (HCV) Assembly

The utility of the 4-aminopiperidine scaffold is exemplified in the discovery of HCV assembly
inhibitors by Vertex Pharmaceuticals.

Challenge: Targeting the viral assembly stage, a non-enzymatic process.
o Solution: A high-throughput screen identified a 4-aminopiperidine derivative.

o Optimization: The sp3-rich piperidine ring provided a rigid yet non-planar core that positioned
the 4-amino substituents perfectly to disrupt protein-protein interactions essential for viral
assembly.[1][2][4]

e Outcome: This led to compounds with synergistic effects when combined with standard
direct-acting antivirals (DAAS).[1][2][4]

This case validates the 4-aminopiperidinone class as a "privileged scaffold" capable of
disrupting complex biological machinery beyond simple enzyme active sites.[4]

References

¢ Vertex Pharmaceuticals Study (HCV)

o Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C
Virus Assembly.[1][4][5] ACS Med.[2][4] Chem. Lett.[2][4]

o Fragment Solubility & TFA Handling
o DMSO Solubility Assessment for Fragment-Based Screening.[1][2][4][6] Molecules.

» Scaffold Privileges (Piperidinones)
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o Recent advances in piperidones as privileged scaffolds for drug discovery.[4][7] European
Journal of Medicinal Chemistry.

o FBDD Principles (sp3 enrichment)

o Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical
Success.[4] J. Med.[2][4] Chem.

e Chemical Data

o PubChem Compound Summary for CID 19980260 (4-Aminopiperidin-2-one).[1][2][3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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